Oxamsäurehydrazid

Übersicht

Beschreibung

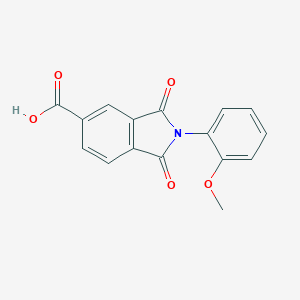

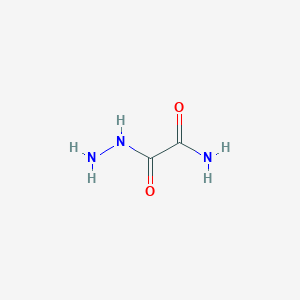

Oxamic hydrazide, also known as Oxamic hydrazide, is a useful research compound. Its molecular formula is C2H5N3O2 and its molecular weight is 103.08 g/mol. The purity is usually 95%.

The exact mass of the compound Oxamic hydrazide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45889. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Aldehydic - Glyoxylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Oxamic hydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxamic hydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von Schiff-Basen

Oxamsäurehydrazid: wird bei der Synthese von Schiff-Basen verwendet, bei denen es sich um Verbindungen mit einer funktionellen Gruppe handelt, die ein Stickstoffatom enthält, das über eine Doppelbindung mit einem Kohlenstoffatom verbunden ist . Diese Basen zeichnen sich durch ihre spektroskopischen Eigenschaften aus und können mit Techniken wie FTIR, NMR und Röntgenbeugung analysiert werden . Von this compound abgeleitete Schiff-Basen wurden auf ihre antioxidativen Aktivitäten untersucht, obwohl sie weniger als 10%ige Hemmung von DPPH zeigen, was auf die Notwendigkeit weiterer Forschung zur Steigerung ihrer Wirksamkeit hindeutet .

Studie zur antioxidativen Aktivität

Die antioxidativen Eigenschaften von Verbindungen, die aus this compound synthetisiert werden, sind von großem Interesse. Studien haben gezeigt, dass diese Verbindungen antioxidative Aktivitäten aufweisen, die entscheidend sind, um oxidativen Stress in biologischen Systemen zu bekämpfen . Die Wirksamkeit dieser Aktivitäten ist jedoch relativ gering, was auf ein Potenzial für Optimierung und Anwendung in Bereichen wie Pharmakologie und Lebensmittelkonservierung hindeutet .

Kristallographie

This compound-Derivate sind in der Kristallographie wertvoll, um die Struktur von Molekülen zu bestimmen. Röntgenbeugungsstudien an Einkristallen können komplizierte Details über die molekulare und kristalline Struktur aufzeigen, einschließlich Gitterparameter, Torsionswinkel und Wasserstoffbrückenbindungsmuster . Diese Informationen sind essenziell, um die physikalischen Eigenschaften und potenziellen Anwendungen dieser Verbindungen zu verstehen.

Selektive Hemmung von Enzymen

Selektive Hemmung von Enzymen ist eine weitere wichtige Anwendung. This compound wurde als ein potenter Inhibitor von Cystathionin-γ-Lyase (CSE) identifiziert, einem Enzym, das an der Produktion von reaktiven Schwefelverbindungen (RSS) beteiligt ist . Diese selektive Hemmung ist entscheidend für die Untersuchung der biologischen Funktionen von CSE und könnte zu therapeutischen Anwendungen bei Krankheiten führen, bei denen RSS eine Rolle spielen .

Studien zur Membranpermeabilität

Die Fähigkeit von this compound, die enzymatische Aktivität in lebenden Zellen zu hemmen, deutet darauf hin, dass es membranpermeabel ist . Diese Eigenschaft ist besonders wichtig für die Arzneimittelentwicklung, da sie darauf hindeutet, dass this compound-Derivate möglicherweise als Medikamente eingesetzt werden könnten, die intrazelluläre Prozesse anvisieren.

Reagenz für Aldehyde und Ketone

In der chemischen Analyse dient this compound als Reagenz zum Nachweis von Aldehyden und Ketonen<a aria-label="3: " data-citationid="edba7a1d-4a78-9704-f0ea-a8bcc52aa239-33" h="ID=SERP,5015.

Biochemische Analyse

Biochemical Properties

Oxamic hydrazide has been identified as a potent inhibitor of cystathionine γ-lyase (CSE), a pyridoxal 5′-phosphate (PLP) dependent enzyme . It interacts with the active site of CSE, forming a Schiff base linkage with the cofactor PLP .

Cellular Effects

The effects of Oxamic hydrazide on cells are primarily related to its inhibitory action on CSE. By inhibiting CSE, Oxamic hydrazide can potentially influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Oxamic hydrazide exerts its effects at the molecular level through its interaction with CSE. It forms a Schiff base linkage with the cofactor PLP in the active site of CSE, thereby inhibiting the enzyme’s activity .

Metabolic Pathways

Oxamic hydrazide is involved in the metabolic pathway of CSE, a PLP-dependent enzyme. It interacts with the active site of CSE, potentially affecting metabolic flux or metabolite levels .

Eigenschaften

IUPAC Name |

2-hydrazinyl-2-oxoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N3O2/c3-1(6)2(7)5-4/h4H2,(H2,3,6)(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOKRDWKSHLLYKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

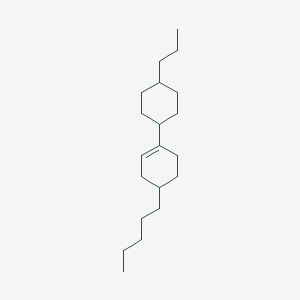

C(=O)(C(=O)NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00199483 | |

| Record name | Semioxamazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515-96-8 | |

| Record name | 2-Amino-2-oxoacetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=515-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Semioxamazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxamic hydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Semioxamazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminooxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SEMIOXAMAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BET2UBD6NV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure and spectroscopic data for oxamic hydrazide?

A1: Oxamic hydrazide (C₂H₅N₃O₂) has a molecular weight of 103.08 g/mol. Its structure consists of an oxamic acid moiety linked to a hydrazine group. Spectroscopic characterization reveals key structural information:

- ¹H NMR and ¹³C NMR: Provide detailed insights into the hydrogen and carbon environments within the molecule. []

Q2: How does oxamic hydrazide function as a coreactant in electrochemiluminescence (ECL)?

A2: Oxamic hydrazide can participate in ECL reactions, particularly with compounds like 3,4,9,10-perylenetetracarboxylic acid (PTCA). Upon electrochemical oxidation, oxamic hydrazide likely forms a reactive intermediate. This intermediate can then interact with oxidized PTCA, leading to an excited state that emits light upon relaxation. This ECL system has been explored for the sensitive detection of oxamic hydrazide itself and other analytes like tannic acid. []

Q3: Can you describe the antioxidant activity of Schiff bases derived from oxamic hydrazide?

A3: Studies investigating the antioxidant potential of Schiff base compounds synthesized from oxamic hydrazide, like (E)–2–amino–N'–(1–(2–hydroxyphenyl)ethylidene)–2–oxoacetohydrazide (compound I), have shown limited DPPH radical scavenging activity (less than 10% inhibition). This suggests that these specific derivatives may have limited potential as antioxidants. []

Q4: How is oxamic hydrazide employed in the synthesis of ceramics?

A4: Oxamic hydrazide serves as an effective fuel in the combustion synthesis of ceria-based ceramics, such as Ce₁-ₓGdₓ/SmₓO₂-δ. When used as a fuel alongside metallic nitrates, oxamic hydrazide facilitates the direct formation of the desired oxide powders in a single step combustion reaction. This method offers advantages in terms of simplicity and efficiency compared to traditional ceramic synthesis routes. []

Q5: Are there any known applications of oxamic hydrazide in drug discovery?

A5: While direct applications of oxamic hydrazide as a therapeutic agent are limited, its derivatives have shown promise. For instance, research has explored the development of cystathionine γ-lyase (CSE) inhibitors that leverage Schiff base formation with pyridoxal 5′-phosphate (PLP) within the enzyme's active site. These inhibitors hold potential for conditions where modulating CSE activity is desired. []

Q6: What are the implications of oxamic hydrazide's use in gas generant compositions for vehicle safety restraints?

A6: Oxamic hydrazide has been identified as a potential component in non-azide gas generant compositions for vehicle airbags. These compositions utilize oxamic hydrazide alongside ammonium nitrate and other compounds. Upon ignition, they rapidly produce a large volume of gas to inflate airbags, enhancing passenger safety during collisions. This application highlights the versatility of oxamic hydrazide in various fields. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol](/img/structure/B12397.png)

![[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] butanoate](/img/structure/B12405.png)